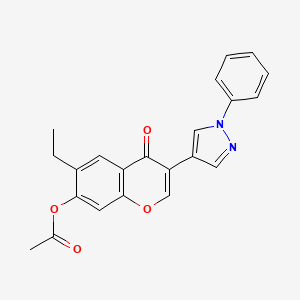![molecular formula C21H21F3N2O3 B3702990 1-(4-methoxybenzoyl)-N-[2-(trifluoromethyl)phenyl]piperidine-4-carboxamide](/img/structure/B3702990.png)
1-(4-methoxybenzoyl)-N-[2-(trifluoromethyl)phenyl]piperidine-4-carboxamide
概要
説明
1-(4-Methoxybenzoyl)-N-[2-(trifluoromethyl)phenyl]piperidine-4-carboxamide is a complex organic compound characterized by the presence of a methoxybenzoyl group, a trifluoromethylphenyl group, and a piperidine carboxamide structure
準備方法
The synthesis of 1-(4-methoxybenzoyl)-N-[2-(trifluoromethyl)phenyl]piperidine-4-carboxamide typically involves multiple steps, including the formation of intermediate compounds. The synthetic route often starts with the preparation of the piperidine ring, followed by the introduction of the methoxybenzoyl and trifluoromethylphenyl groups. Common reagents used in these reactions include trifluoromethylating agents and methoxybenzoyl chlorides. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .
化学反応の分析
1-(4-Methoxybenzoyl)-N-[2-(trifluoromethyl)phenyl]piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxybenzoyl or trifluoromethylphenyl groups, using reagents like sodium hydride or alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
1-(4-Methoxybenzoyl)-N-[2-(trifluoromethyl)phenyl]piperidine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Industry: Used in the development of new materials with specific properties, such as enhanced stability or reactivity
作用機序
The mechanism of action of 1-(4-methoxybenzoyl)-N-[2-(trifluoromethyl)phenyl]piperidine-4-carboxamide involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and specificity. The methoxybenzoyl group may contribute to the compound’s overall stability and reactivity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
類似化合物との比較
1-(4-Methoxybenzoyl)-N-[2-(trifluoromethyl)phenyl]piperidine-4-carboxamide can be compared with other similar compounds, such as:
1-(4-Methoxybenzoyl)-N-phenylpiperidine-4-carboxamide: Lacks the trifluoromethyl group, which may result in different chemical properties and biological activities.
1-(4-Methoxybenzoyl)-N-[2-(fluoromethyl)phenyl]piperidine-4-carboxamide: Contains a fluoromethyl group instead of a trifluoromethyl group, leading to variations in reactivity and stability.
The presence of the trifluoromethyl group in this compound makes it unique, as this group significantly influences the compound’s chemical and biological properties .
特性
IUPAC Name |
1-(4-methoxybenzoyl)-N-[2-(trifluoromethyl)phenyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F3N2O3/c1-29-16-8-6-15(7-9-16)20(28)26-12-10-14(11-13-26)19(27)25-18-5-3-2-4-17(18)21(22,23)24/h2-9,14H,10-13H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGKPLSGOXHHQQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCC(CC2)C(=O)NC3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]-3,5-dimethoxybenzamide](/img/structure/B3702915.png)

![N-{[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}furan-2-carboxamide](/img/structure/B3702932.png)
![2-benzylsulfanyl-N-[4-(4-nitrophenyl)phenyl]acetamide](/img/structure/B3702938.png)
![2-[(5E)-5-({5-BROMO-2-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETIC ACID](/img/structure/B3702943.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B3702947.png)
![3,4-dimethoxy-N-{[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]carbamothioyl}benzamide](/img/structure/B3702949.png)
![N-(3-bromophenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B3702953.png)
![6-bromo-8-methoxy-2-oxo-N-[3-(trifluoromethyl)phenyl]chromene-3-carboxamide](/img/structure/B3702968.png)

![2-[[2-(benzylamino)acetyl]amino]-N-(2,4-dimethoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B3702991.png)

![2-{[(4-bromo-3,5-dimethylphenoxy)acetyl]amino}benzamide](/img/structure/B3702998.png)

